molecular formula C16H17Cl2N3O2S B2832288 N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921867-85-8

N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2832288
CAS RN: 921867-85-8
M. Wt: 386.29
InChI Key: INOXFZOAUYCBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H17Cl2N3O2S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Restriction in Drug Design

Cyclopropane-based conformational restriction of histamine has been explored to improve selectivity and potency towards histamine H3 receptors. The study by Kazuta et al. (2003) demonstrates the synthesis of cyclopropane-based analogues of histamine, where the cis-cyclopropane structure was found to be highly effective in improving binding affinity to the histamine H3 receptor, highlighting the importance of conformational restriction in drug design Kazuta et al., 2003.

Heterocyclic Compound Synthesis

Research by Gullapelli et al. (2014) focuses on the synthesis and antibacterial activity of pyrimidine derivatives, derived from benzimidazole and thioacetamide compounds. This study contributes to the systematic exploration of heterocyclic compounds' synthesis and their potential biological activities Gullapelli et al., 2014.

Anticancer Agent Development

Evren et al. (2019) synthesized thiazole derivatives and studied their anticancer activity, providing insights into the structure-activity relationship and the potential of such compounds in anticancer drug development Evren et al., 2019.

Bioactive Conformation Investigation

Watanabe et al. (2010) investigated the bioactive conformation of histamine H3 receptor antagonists using cyclopropane-based conformational restriction, further emphasizing the significance of molecular conformation in therapeutic efficacy Watanabe et al., 2010.

properties

IUPAC Name

N-cyclopropyl-2-[2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-13-4-1-10(5-14(13)18)9-24-16-19-6-12(8-22)21(16)7-15(23)20-11-2-3-11/h1,4-6,11,22H,2-3,7-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOXFZOAUYCBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC(=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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